Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]- is a chemical compound with the molecular formula and a molecular weight of approximately 204.26 g/mol. It is classified under the category of ethanones, which are ketones containing an ethyl group. The compound is also recognized by its CAS Registry Number, 56074-71-6. Its structure features a phenyl ring substituted with a methylene group and an ether linkage, which contributes to its unique chemical properties.
The synthesis of Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]- can be achieved through various methods, primarily involving the reaction of phenolic compounds with alkylating agents. One common approach includes:
This method allows for the selective formation of the desired compound while minimizing side reactions.
The molecular structure of Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]- can be described as follows:
CC(=CCOc1ccc(cc1)C(=O)C)C
JECUZQLBQKNEMW-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.2649 g/mol |
CAS Number | 56074-71-6 |
Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]- can participate in several chemical reactions:
These reactions are important for further functionalization and application in synthetic organic chemistry.
The mechanism of action for Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]- is primarily related to its role as an intermediate in various organic synthesis pathways. Its reactivity is influenced by:
This compound's ability to act as a nucleophile or electrophile makes it versatile in synthetic applications.
Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]- exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Boiling Point | ~320°C |
Solubility in Water | Low (6 mg/L at 23°C) |
Log P | ~5.9 |
Ethanone, 1-[4-[(3-methyl-2-butenyl)oxy]phenyl]- has several scientific uses:
This compound's versatility makes it valuable across various fields, including pharmaceuticals, agrochemicals, and materials science.
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: